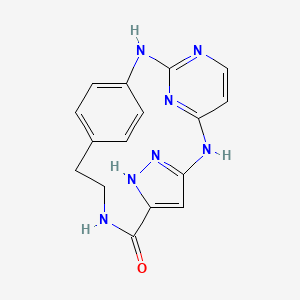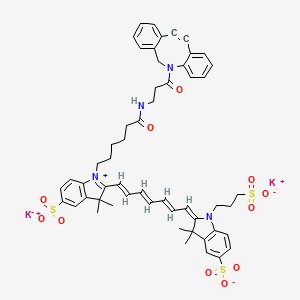
Sulfo-Cy7-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy7-DBCO is a water-soluble near-infrared dye that is commonly used in copper-free click chemistry. It is a derivative of Cyanine 7, which is known for its excellent spectral properties. The compound is particularly useful for labeling biomolecules in aqueous media due to its high solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions: Sulfo-Cy7-DBCO is synthesized by conjugating sulfo-Cyanine7 with dibenzocyclooctyne (DBCO). The reaction typically involves the use of organic solvents such as methanol or dimethylformamide (DMF) and is carried out under mild conditions to preserve the integrity of the dye and the DBCO group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability over extended periods .
化学反応の分析
Types of Reactions: Sulfo-Cy7-DBCO primarily undergoes cycloaddition reactions with azides, a type of copper-free click chemistry. This reaction is highly efficient and selective, making it ideal for labeling proteins, cells, and other biomolecules .
Common Reagents and Conditions: The most common reagents used in these reactions are azides, which react with the DBCO group under mild conditions. The reaction does not require the presence of copper ions, which can be toxic to biological systems .
Major Products: The major products formed from these reactions are stable triazole linkages, which are highly resistant to hydrolysis and other forms of degradation. This makes the labeled biomolecules highly stable and suitable for long-term studies .
科学的研究の応用
Chemistry: In chemistry, Sulfo-Cy7-DBCO is used for the labeling of various molecules, including nucleic acids and peptides. Its near-infrared fluorescence makes it particularly useful for applications requiring minimal background interference .
Biology: In biological research, this compound is used for live-cell imaging and flow cytometry. Its high solubility and stability make it ideal for labeling cells and tracking their behavior in real-time .
Medicine: In medicine, this compound is used for diagnostic imaging and targeted drug delivery. Its ability to label specific biomolecules allows for precise imaging of tissues and organs .
Industry: In industrial applications, this compound is used in the development of biosensors and other diagnostic tools. Its high sensitivity and specificity make it an invaluable tool for detecting various analytes .
作用機序
Sulfo-Cy7-DBCO exerts its effects through a strain-promoted cycloaddition reaction with azides. This reaction forms a stable triazole linkage, which is highly resistant to hydrolysis and other forms of degradation. The DBCO group is the key molecular target, and the reaction pathway involves the formation of a strained ring system that reacts readily with azides .
類似化合物との比較
Similar Compounds:
- Alexa Fluor 750
- DyLight 755
- IRDye 750
Uniqueness: Sulfo-Cy7-DBCO stands out due to its high water solubility and stability, which are superior to many other near-infrared dyes. Its ability to undergo copper-free click chemistry makes it particularly useful for biological applications where copper ions can be detrimental .
特性
分子式 |
C54H56K2N4O11S3 |
|---|---|
分子量 |
1111.4 g/mol |
IUPAC名 |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C54H58N4O11S3.2K/c1-53(2)44-36-42(71(64,65)66)27-29-47(44)56(33-16-8-11-24-51(59)55-32-31-52(60)58-38-41-20-13-12-18-39(41)25-26-40-19-14-15-21-46(40)58)49(53)22-9-6-5-7-10-23-50-54(3,4)45-37-43(72(67,68)69)28-30-48(45)57(50)34-17-35-70(61,62)63;;/h5-7,9-10,12-15,18-23,27-30,36-37H,8,11,16-17,24,31-35,38H2,1-4H3,(H3-,55,59,61,62,63,64,65,66,67,68,69);;/q;2*+1/p-2 |
InChIキー |
FOEIOKWWLZPZIV-UHFFFAOYSA-L |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
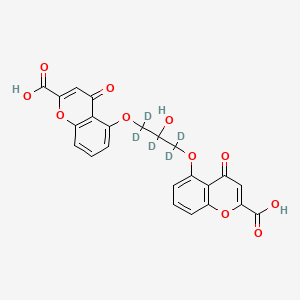
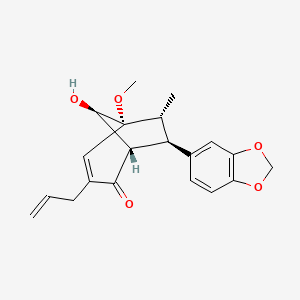
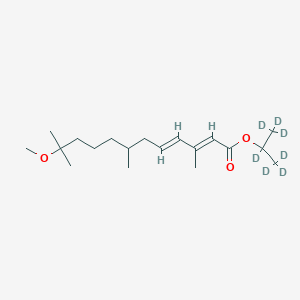
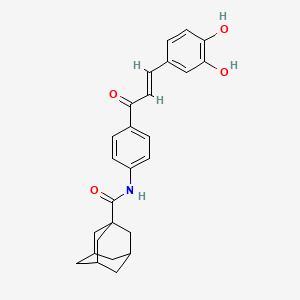
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)
